molecular formula C6H6Br4Cl2 B13816642 Tetrabromodichlorocyclohexane CAS No. 30554-72-4

Tetrabromodichlorocyclohexane

Cat. No.: B13816642
CAS No.: 30554-72-4
M. Wt: 468.6 g/mol
InChI Key: XXBSJXNQJJWTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabromodichlorocyclohexane is a chemical compound with the molecular formula C6H6Br4Cl2 It is a halogenated cyclohexane derivative, characterized by the presence of four bromine atoms and two chlorine atoms attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabromodichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a multi-step process. This includes the initial halogenation of cyclohexane followed by purification steps to remove any unreacted starting materials and by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetrabromodichlorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated cyclohexane derivatives, while reduction reactions can produce partially or fully dehalogenated cyclohexanes.

Scientific Research Applications

Tetrabromodichlorocyclohexane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetrabromodichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexabromocyclododecane (HBCD): Another brominated cyclohexane derivative used as a flame retardant.

    Tetrabromobisphenol A (TBBPA): A brominated compound used in the production of flame retardants and epoxy resins.

    Polybrominated diphenyl ethers (PBDEs): A class of brominated compounds used as flame retardants.

Uniqueness

Tetrabromodichlorocyclohexane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

30554-72-4

Molecular Formula

C6H6Br4Cl2

Molecular Weight

468.6 g/mol

IUPAC Name

1,1,2,2-tetrabromo-3,3-dichlorocyclohexane

InChI

InChI=1S/C6H6Br4Cl2/c7-4(8)2-1-3-5(11,12)6(4,9)10/h1-3H2

InChI Key

XXBSJXNQJJWTEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.